N-Acetyl-thiomuramyl-alanyl-isoglutamine is a synthetic compound that plays a significant role in immunology as an immunoadjuvant. It is derived from muramyl peptides, which are components of bacterial cell walls and are known for their ability to stimulate immune responses. This compound is particularly relevant in the study of immune modulation and has applications in vaccine development and cancer therapy.
N-Acetyl-thiomuramyl-alanyl-isoglutamine is synthesized from various starting materials, including N-acetylmuramyl-L-alanyl-D-isoglutamine. The synthesis typically involves complex organic reactions that modify the structure to enhance its biological activity. Research has shown that derivatives of this compound can exhibit different immunological properties, making them valuable for further studies in immunotherapy and vaccine formulation .
This compound falls under the category of glycopeptides, which are characterized by the presence of sugar moieties linked to peptide structures. Its classification is significant in understanding its biological activities and potential therapeutic applications.
The synthesis of N-Acetyl-thiomuramyl-alanyl-isoglutamine involves several key steps:
These methods highlight the complexity involved in synthesizing biologically active compounds and the importance of each reaction step in achieving the desired structure.
N-Acetyl-thiomuramyl-alanyl-isoglutamine has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
The chemical reactions involved in the synthesis of N-Acetyl-thiomuramyl-alanyl-isoglutamine include:
Each reaction is carefully controlled to ensure high yield and purity of the final product, which is essential for its subsequent biological testing .
The mechanism of action of N-Acetyl-thiomuramyl-alanyl-isoglutamine involves:
This mechanism underscores its potential in therapeutic applications, particularly in enhancing vaccine effectiveness.
These properties are critical for ensuring that the compound can be effectively utilized in research and clinical settings.
N-Acetyl-thiomuramyl-alanyl-isoglutamine has several scientific uses, including:
These applications highlight the compound's versatility and significance in advancing immunological research and therapeutic strategies .
The discovery of muramyl dipeptide (MDP; N-acetylmuramyl-L-alanyl-D-isoglutamine) in 1974 marked a pivotal advancement in immunology, revealing the minimal peptidoglycan structure responsible for the adjuvant activity of complete Freund's adjuvant. Isolated from mycobacterial cell walls, MDP was identified as the smallest immunostimulatory unit capable of enhancing both humoral and cellular immunity without requiring the entire bacterial organism [1] [5]. This breakthrough demonstrated that synthetic immunostimulants could replicate complex immune responses triggered by whole-pathogen vaccines, shifting pharmacological interest toward rationally designed derivatives.
Early MDP derivatives faced significant clinical limitations: rapid renal clearance (≥50% elimination within 30 minutes in mice), susceptibility to enzymatic degradation, and pyrogenicity [5] [10]. These challenges catalyzed research into structurally modified analogs with improved pharmacokinetic and safety profiles. The development of N-acetyl-thiomuramyl derivatives emerged as a strategic innovation during the 1980s, replacing the oxygen atom in the glycosidic bond with sulfur to enhance metabolic stability. This modification exploited sulfur’s lower electronegativity and resistance to glycosidases, yielding compounds with prolonged immunomodulatory effects [3]. By 1983, N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine had been synthesized and biologically evaluated, demonstrating retained adjuvant activity while addressing key drawbacks of native MDP [3].
Table 1: Evolution of Key MDP Derivatives | Compound | Structural Modification | Primary Advantage | Clinical/Research Utility | |--------------|-----------------------------|------------------------|------------------------------| | MDP (Muramyl dipeptide) | Native structure | Immunoadjuvant benchmark | Research standard for NOD2 activation | | Murabutide | n-Butyl ester at D-Glu carboxylate | Non-pyrogenic; soluble | Investigated for antiviral vaccines | | Mifamurtide (MTP-PE) | Phosphatidylethanolamine conjugate | Liposomal delivery | Approved for osteosarcoma | | N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine | Thioglycosidic bond (C1-S) | Metabolic stability | Research tool for sustained immune stimulation |
N-Acetyl-thiomuramyl-alanyl-isoglutamine belongs to the thiomuramyl peptide subclass, characterized by the substitution of the native O-glycosidic linkage between N-acetylmuramic acid (MurNAc) and the peptide moiety with a C1-thioglycosidic bond. This sulfur-for-oxygen exchange fundamentally alters the molecule’s electronic distribution and conformational flexibility, as sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å) lengthens the glycosidic bond and reduces ring strain. Consequently, thioglycosides exhibit enhanced resistance to acid-catalyzed hydrolysis and enzymatic cleavage by lysozymes and N-acetylglucosaminidases [3].
The compound retains MDP’s stereospecific peptide sequence:
Stereochemical integrity is essential for NOD2 receptor binding, as evidenced by structure-activity relationship (SAR) studies. Inversion to D-Alanine or L-Isoglutamine ablates immunostimulatory activity [2] [10]. The isoglutamine moiety (α-linked glutamine) positions its carboxyl group for direct cross-linking to lipophilic carriers, a strategy employed in adjuvant design to improve membrane permeability [8] [10].
Table 2: Structural Attributes of Thiomuramyl vs. Native MDP | Attribute | MDP | N-Acetyl-thiomuramyl-alanyl-isoglutamine | Biological Implication | |---------------|---------|--------------------------------------------|------------------------------| | Glycosidic Bond | O-linked (MurNAc-O-peptide) | S-linked (MurNAc-S-peptide) | Enhanced enzymatic stability | | Anomeric Configuration | β-configured | β-configured (retained) | Maintains receptor recognition | | Peptide Stereochemistry | L-Ala-D-isoGln | L-Ala-D-isoGln | Essential for NOD2 affinity | | Metabolic Stability | Low (serum hydrolases) | High | Prolonged immune stimulation | | Solubility Profile | Hydrophilic | Amphiphilic | Improved cellular uptake |
As a synthetic peptidoglycan mimetic, N-acetyl-thiomuramyl-alanyl-isoglutamine replicates the core structural motif recognized by cytosolic nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor (PRR) critical for innate immunity. NOD2 detects endogenous muramyl dipeptides released during bacterial cell wall degradation, triggering pro-inflammatory signaling cascades [4] [7]. Mechanistically, the compound binds the NOD2 leucine-rich repeat (LRR) domain, inducing conformational changes that promote self-oligomerization and recruitment of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This complex activates nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in:
Table 3: Immune Responses to Thiomuramyl Dipeptide Mimicry | Immune Parameter | Response to Native MDP | Response to Thiomuramyl Analog | Significance | |----------------------|----------------------------|-----------------------------------|-------------------| | NOD2 Binding Affinity | High (Kd ~0.1–1 µM) | Comparable | Maintains receptor specificity | | NF-κB Activation | 45.6 ± 2.5-fold at 100 ng | Similar or slightly reduced | Core signaling pathway intact | | TNF-α Induction (THP-1 cells) | Moderate | Enhanced (vs. Murabutide) | Amplified pro-inflammatory output | | Cytosolic Delivery Efficiency | Low (hydrophilic barrier) | High (amphiphilic properties) | Improved intracellular bioavailability |
Thiomuramyl-based analogs achieve superior cytosolic delivery due to their amphiphilic character—a balance between the hydrophilic carbohydrate mimic and lipophilic peptide modifications. This property facilitates membrane penetration, enabling efficient access to NOD2 receptors localized in the cytosol [10]. Notably, these compounds preserve species-specific immune recognition: Human NOD2 activation requires the D-isoglutamine configuration, a molecular signature conserved across Gram-positive and Gram-negative bacteria [2] [5]. Such targeted mimicry positions thiomuramyl dipeptides as versatile tools for dissecting peptidoglycan-immune crosstalk and developing adjuvant platforms.
Table of Compounds Mentioned | Compound Name | Chemical Structure | Biological Target | |-------------------|------------------------|------------------------| | Muramyl dipeptide (MDP) | N-Acetylmuramyl-L-alanyl-D-isoglutamine | NOD2 | | N-Acetyl-thiomuramyl-alanyl-isoglutamine | N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine | NOD2 | | Murabutide | N-Acetylmuramyl-L-alanyl-D-glutamine n-butyl ester | NOD2 | | Mifamurtide | Muramyl-tripeptide phosphatidylethanolamine | NLRP3 inflammasome | | Romurtide | Nα-acetyl-MDP with stearoyl lysine | Multiple PRRs |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: